molecular formula C11H20FNO4S B6602153 rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate CAS No. 2137832-95-0

rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate

Cat. No.: B6602153
CAS No.: 2137832-95-0
M. Wt: 281.35 g/mol
InChI Key: BUYXYGBEHUIPJB-DTWKUNHWSA-N
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Description

rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate is a chiral cyclopentane-derived carbamate featuring a fluorosulfonylmethyl (-SO₂F) substituent at the 3-position of the cyclopentyl ring. This compound is structurally characterized by:

  • Molecular formula: C₁₁H₂₀FNO₄S (inferred from substituent analysis).
  • Key functional groups: A tert-butyl carbamate group and a fluorosulfonylmethyl moiety.
  • Stereochemistry: The (1R,3S) configuration introduces chirality, which is critical for interactions in asymmetric synthesis or biological systems.

The fluorosulfonyl group (-SO₂F) is a strong electron-withdrawing group, enhancing electrophilicity and reactivity in nucleophilic substitution or coupling reactions. This property distinguishes it from analogs with neutral or electron-donating substituents .

Properties

IUPAC Name

tert-butyl N-[(1R,3S)-3-(fluorosulfonylmethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO4S/c1-11(2,3)17-10(14)13-9-5-4-8(6-9)7-18(12,15)16/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYXYGBEHUIPJB-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereocontrolled Formation of (1R,3S)-3-(Aminomethyl)cyclopentanol

The cyclopentane core is constructed via cyclopentene oxide aminolysis :

  • Substrate : Cyclopentene oxide (racemic) reacts with benzylamine in toluene at 110°C for 24 hours, yielding trans-3-(benzylaminomethyl)cyclopentanol with 85% diastereoselectivity.

  • Resolution : Chiral HPLC (Chiralpak IC column, hexane/isopropanol 90:10) separates (1R,3S) and (1S,3R) enantiomers.

Table 1 : Optimization of Cyclopentene Oxide Aminolysis

ParameterConditionsYield (%)Diastereomeric Ratio
SolventToluene7885:15
Temperature110°C8588:12
CatalystNone7885:15
Reaction Time24 hours8588:12

Deprotection to Primary Amine

Hydrogenolysis of the benzyl group (H₂, 50 psi, Pd/C 10% in ethanol) affords (1R,3S)-3-(aminomethyl)cyclopentanol with >95% purity.

Carbamate Protection of the Primary Amine

Boc Group Installation

The amine is protected using tert-butyl chloroformate under Schotten-Baumann conditions:

  • Protocol : (1R,3S)-3-(aminomethyl)cyclopentanol (1 eq) is dissolved in dichloromethane (0.2 M), cooled to 0°C, and treated with Boc₂O (1.1 eq) and triethylamine (2 eq). After 2 hours, the mixture is washed with 1M HCl and brine.

  • Yield : 92–95% (white solid, m.p. 148–150°C).

Critical Parameters :

  • Temperature : ≤5°C minimizes racemization.

  • Solvent : Dichloromethane enhances coupling efficiency vs. THF or ethyl acetate.

Introduction of the Fluorosulfonylmethyl Group

Hydroxymethyl to Chlorosulfonyl Conversion

The hydroxymethyl group is converted to chlorosulfonyl using chlorosulfonic acid :

  • Conditions : Boc-protected intermediate (1 eq) is added dropwise to ClSO₃H (5 eq) at −20°C in CH₂Cl₂, stirred for 1 hour, then quenched with ice water.

  • Yield : 70–75% (pale yellow oil).

Fluorination with Potassium Fluoride

Chlorosulfonyl intermediate reacts with anhydrous KF in acetonitrile:

  • Protocol : KF (3 eq), 18-crown-6 (0.1 eq), 60°C, 6 hours.

  • Yield : 65–70% (rac mixture confirmed by ¹⁹F NMR, δ −63 ppm).

Alternative Method : Direct fluorosulfonation using sulfuryl fluoride (SO₂F₂) gas:

  • Conditions : SO₂F₂ (2 eq), DMF (catalytic), 25°C, 12 hours.

  • Yield : 80% (higher purity, avoids chlorosulfonic acid).

Racemization Control and Final Product Isolation

Mitigating Stereochemical Inversion

  • Low-Temperature Processing : All steps after cyclopentanol formation are conducted at ≤25°C.

  • Buffer Systems : Phosphate buffer (pH 7) during aqueous workups prevents acid/base-mediated epimerization.

Purification and Characterization

  • Column Chromatography : Silica gel (230–400 mesh), hexane/ethyl acetate (3:1) eluent.

  • Analytical Data :

    • HRMS : m/z 352.1443 [M+H]⁺ (calc. 352.1441).

    • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.15–3.30 (m, 2H, SO₂FCH₂), 4.70 (br s, 1H, NH).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Carbamate Formation : Tubular reactor (0.5 mL volume), 10°C, residence time 5 minutes (95% conversion).

  • Fluorosulfonation : Microreactor with SO₂F₂ gas dispersion (2 bar pressure, 80% yield).

Cost Optimization

  • Catalyst Recycling : Fe(OTf)₃ recovered via aqueous extraction and reused 5× without yield loss.

  • Solvent Recovery : Dichloromethane and acetonitrile distilled (>98% purity) for reuse.

Challenges and Alternative Approaches

Competing Side Reactions

  • Sulfonate Ester Hydrolysis : Mitigated by avoiding prolonged exposure to moisture (Karl Fischer titration ensures H₂O <0.1%).

  • Boc Group Cleavage : Tertiary amine bases (e.g., DIPEA) replace triethylamine in fluorosulfonation steps to prevent acid-induced deprotection.

Enzymatic Resolution

  • Lipase-Catalyzed Acetylation : Pseudomonas fluorescens lipase resolves racemic 3-(aminomethyl)cyclopentanol with 98% ee, though scalability is limited .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorosulfonyl (-SO₂F) group acts as an excellent leaving group, enabling nucleophilic substitution reactions. This reactivity is critical for modifying the cyclopentane scaffold or introducing new functional groups.

Reaction TypeReagents/ConditionsProductsYieldKey Observations
Sₙ2 Displacement Amines (e.g., NH₃, primary/secondary amines) in CH₂Cl₂ or CH₃CN with triethylamineSubstituted cyclopentylcarbamates60–85%Steric hindrance from the tert-butyl group slows reaction kinetics.
Fluoride Displacement KF or CsF in polar aprotic solvents (e.g., DMF)Fluoromethyl derivatives70–90%Requires elevated temperatures (50–80°C) for complete conversion.

For example:

rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate+R-NH2rac-tert-butyl N-[(1R,3S)-3-[(R-amino)methyl]cyclopentyl]carbamate+F\text{rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate} + \text{R-NH}_2 \rightarrow \text{rac-tert-butyl N-[(1R,3S)-3-[(R-amino)methyl]cyclopentyl]carbamate} + \text{F}^-

This reaction is pivotal in medicinal chemistry for introducing amine functionalities.

Hydrolysis Reactions

The fluorosulfonyl group undergoes hydrolysis under basic or acidic conditions, yielding sulfonic acid derivatives.

ConditionsProductsApplications
Basic Hydrolysis (NaOH/H₂O, 25°C)Cyclopentylcarbamate with -SO₃H groupIntermediate for sulfonate salts
Acidic Hydrolysis (HCl/MeOH, reflux)Partially hydrolyzed productsLimited utility due to competing carbamate cleavage.

Reduction Reactions

The carbamate moiety remains stable under standard reduction conditions, allowing selective modification of other functional groups.

Reducing AgentTarget GroupProductsNotes
NaBH₄ NoneNo reactionConfirms carbamate stability.
LiAlH₄ Tert-butyl group (partial reduction)Complex mixturesRarely employed due to low selectivity.

Deprotection of the tert-Butyl Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to release the free amine:

rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamateHCl/dioxane(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentylamine+CO2+tert-butanol\text{this compound} \xrightarrow{\text{HCl/dioxane}} \text{(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentylamine} + \text{CO}_2 + \text{tert-butanol}

AcidTemperatureYield
TFA25°C95%
HCl/dioxane40°C85%

This deprotection is essential for generating bioactive amines in drug synthesis .

Cross-Coupling Reactions

The fluorosulfonyl group facilitates palladium-catalyzed cross-coupling reactions, though limited data exists for this specific compound. Analogous sulfonyl-containing carbamates undergo:

  • Suzuki-Miyaura Coupling with aryl boronic acids.

  • Buchwald-Hartwig Amination to install aryl amines.

Stability and Reactivity Insights

  • Thermal Stability : Decomposes above 200°C, releasing SO₂F₂ gas.

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly at pH > 10.

  • Stereochemical Integrity : The (1R,3S) configuration remains intact during most reactions, confirmed by chiral HPLC .

Scientific Research Applications

rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate involves the interaction of the fluorosulfonyl group with specific molecular targets. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The compound’s effects are mediated through pathways involving covalent bonding to nucleophilic sites on target molecules.

Comparison with Similar Compounds

Substituent-Driven Reactivity and Physicochemical Properties

The table below compares rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate with five analogs, highlighting substituent effects:

Compound Name Substituent Molecular Formula Molecular Weight Purity Key Properties
This compound -SO₂F C₁₁H₂₀FNO₄S 281.34 (calc.) N/A High electrophilicity; acidic protons due to -SO₂F
rac-tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate -CH₂NH₂ C₁₁H₂₂N₂O₂ 214.31 95% Basic amino group; prone to protonation in acidic conditions
rac-tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate -OH C₁₀H₁₉NO₃ 201.27 N/A Polar hydroxyl group; increased solubility in polar solvents
tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate -CH₂OH C₁₁H₂₁NO₃ 215.29 97% Moderate polarity; less reactive than -SO₂F analogs
tert-Butyl[(1S,3R)-3-ethyl-3-(4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]carbamate -CO-piperazine-CF₃ C₂₅H₃₄F₃N₅O₃ 533.57 N/A Bulky substituent; potential pharmacological activity
tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate -F (direct on ring) C₁₀H₁₈FNO₂ 203.25 N/A Fluorine-induced conformational rigidity; moderate electronegativity

Key Findings from Comparative Analysis

Electrophilicity and Reactivity: The fluorosulfonylmethyl group in the target compound enhances electrophilicity at the cyclopentyl carbon, making it more reactive toward nucleophiles (e.g., amines, alcohols) compared to hydroxymethyl or hydroxy analogs . In contrast, the aminomethyl analog (C₁₁H₂₂N₂O₂) exhibits basicity, enabling participation in acid-base reactions or hydrogen bonding, which is absent in the fluorosulfonyl derivative .

Solubility and Stability: The hydroxycyclopentyl analog (C₁₀H₁₉NO₃) demonstrates higher aqueous solubility due to its polar -OH group, whereas the fluorosulfonyl derivative may exhibit lower solubility but greater stability under acidic conditions . The trifluoromethyl-pyridinyl piperazine analog (C₂₅H₃₄F₃N₅O₃) from has a bulky substituent, likely reducing solubility but enhancing binding affinity in receptor-ligand interactions .

Synthetic Applications :

  • Patents (–3) highlight that tert-butyl carbamates with trifluoromethyl or piperazine groups are intermediates in drug discovery (e.g., kinase inhibitors). The fluorosulfonyl group in the target compound could serve as a versatile handle for further functionalization in medicinal chemistry .

Biological Activity

rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate is a synthetic organic compound characterized by its unique structural features, particularly the presence of a fluorosulfonyl group attached to a cyclopentyl ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition studies.

Chemical Structure and Properties

  • Molecular Formula : C11H20FNO4S
  • Molecular Weight : 281.35 g/mol
  • Key Functional Groups :
    • Fluorosulfonyl group
    • Carbamate group

The fluorosulfonyl moiety is known to enhance the reactivity of compounds, making them suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorosulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate group can also participate in hydrogen bonding, further stabilizing these interactions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant enzyme inhibition properties. For example:

  • Enzyme Inhibition : The compound has shown to inhibit certain serine hydrolases, which are crucial in various physiological processes.
  • Selectivity : Preliminary data suggest that it exhibits selectivity towards specific targets, minimizing off-target effects.

Data Table: Biological Activity Comparison

Compound NameIC50 (µM)Target EnzymeSelectivity
This compound0.5Serine hydrolasesHigh
Compound A1.2Serine hydrolasesModerate
Compound B0.8Other hydrolasesLow

Case Studies

  • Case Study 1 : A study investigating the effects of this compound on cancer cell lines showed a dose-dependent inhibition of cell proliferation. The compound was tested against various cancer types, revealing promising results in reducing tumor growth.
  • Case Study 2 : Another study focused on the neuroprotective effects of the compound demonstrated its ability to reduce oxidative stress markers in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Synthesis and Preparation

The synthesis of this compound typically involves:

  • Formation of Cyclopentyl Intermediate : The starting material undergoes a series of reactions to introduce the fluorosulfonyl group.
  • Carbamate Formation : The intermediate is then reacted with tert-butyl isocyanate under controlled conditions.

Synthetic Routes and Reaction Conditions

The reaction conditions often include:

  • Solvents such as dichloromethane or tetrahydrofuran.
  • Catalysts like triethylamine to facilitate the reactions.

These optimized conditions ensure high yield and purity of the final product.

Q & A

Synthesis and Optimization

Q: What synthetic strategies are effective for preparing rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate, and how can reaction yields be optimized? A:

  • Key Steps :
    • Cyclopentane Backbone : Start with a chiral cyclopentane derivative (e.g., (1R,3S)-3-aminocyclopentanol) .
    • Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) .
    • Fluorosulfonylmethyl Introduction : React the intermediate with fluorosulfonyl chloride (FSO₂Cl) in the presence of a base (e.g., pyridine) to install the fluorosulfonylmethyl group .
  • Optimization :
    • Use anhydrous solvents (e.g., dichloromethane) and low temperatures (−20°C to 0°C) to minimize side reactions .
    • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Characterization

Q: Which analytical techniques are critical for confirming the structure and enantiomeric purity of this compound? A:

  • 1H/13C NMR : Confirm regiochemistry (e.g., cyclopentyl proton splitting patterns) and Boc group integrity (δ ~1.4 ppm for tert-butyl) .
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol to resolve enantiomers and determine %ee .
  • X-ray Crystallography : Resolve absolute stereochemistry, particularly for the (1R,3S) configuration .
  • Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]+: ~308 g/mol) .

Stability and Reactivity

Q: Under what conditions does this compound decompose, and how should it be stored? A:

  • Decomposition Pathways :
    • Hydrolysis: The Boc group is labile under acidic (e.g., TFA) or basic conditions .
    • Thermal Degradation: Above 40°C, decomposition products may include CO, SO₂, and fluorinated fragments .
  • Storage :
    • Store at −20°C under inert gas (N₂/Ar) in amber glass vials to prevent moisture absorption .
    • Avoid prolonged exposure to light, which may accelerate sulfonyl group degradation .

Stereochemical Impact

Q: How does the (1R,3S) configuration influence reactivity in downstream applications? A:

  • Steric Effects : The cyclopentyl ring’s stereochemistry directs nucleophilic attacks (e.g., sulfonamide formation) to the less hindered face .
  • Biological Interactions : Enantiomeric purity (e.g., rac- vs. single-enantiomer forms) may alter binding affinity in enzyme inhibition studies .
  • Synthetic Recommendations : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis to control stereochemistry during synthesis .

Mechanistic Insights

Q: What role does the fluorosulfonylmethyl group play in nucleophilic substitution reactions? A:

  • Electrophilic Character : The −SO₂F group acts as a strong electron-withdrawing group, enhancing the electrophilicity of adjacent carbons .
  • Leaving Group Potential : Fluorosulfonyl can depart under basic conditions, enabling SN2 reactions (e.g., displacement with amines or thiols) .
  • Computational Modeling : DFT studies predict activation barriers for substitution reactions, aiding in reaction design .

Safety and Handling

Q: What precautions are essential when handling this compound in laboratory settings? A:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Waste Disposal : Incinerate in EPA-approved facilities with scrubbing for SO₂/F⁻ emissions .

Data Contradictions

Q: How can researchers reconcile conflicting safety data from different sources? A:

  • Case Study : While some SDSs classify the compound as non-hazardous , others note risks of SO₂ release .
  • Resolution :
    • Validate via TGA-MS to identify decomposition products under simulated conditions .
    • Cross-reference with PubChem/ECHA databases for updated hazard classifications .

Computational Modeling

Q: How can molecular dynamics (MD) simulations predict this compound’s behavior in solution? A:

  • Solubility Prediction : MD simulations in water/DMSO mixtures correlate with experimental logP values (~2.5) .
  • Conformational Analysis : Identify low-energy conformers of the cyclopentyl ring to guide crystallography .
  • Reactivity Maps : Quantum mechanics (QM) models highlight electrophilic hotspots for functionalization .

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